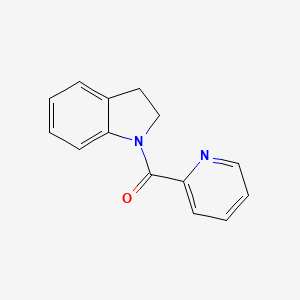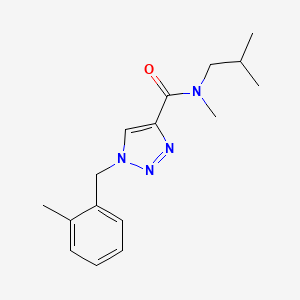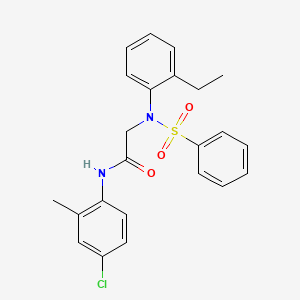
1-(2-pyridinylcarbonyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinylcarbonyl)indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a pyridine ring and an indole ring, and its chemical formula is C14H10N2O.
科学研究应用
1-(2-pyridinylcarbonyl)indoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and it can also be used as a fluorescent probe for detecting metal ions and biomolecules. In medicinal chemistry, this compound derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells, and some of them have shown promising results. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme kinetics. In materials science, this compound has been incorporated into polymers and nanoparticles for various applications such as drug delivery and sensing.
作用机制
The mechanism of action of 1-(2-pyridinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division, and this may contribute to its anticancer activity. It has also been shown to inhibit the replication of various viruses such as HIV and HCV, and this may be due to its ability to interfere with viral entry and replication. In addition, this compound has been reported to modulate various signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death process, in cancer cells, and this may contribute to its anticancer activity. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and this may be beneficial for treating inflammatory diseases. In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
The advantages of using 1-(2-pyridinylcarbonyl)indoline in lab experiments include its ease of synthesis, high purity, and versatility in various applications. It can be easily modified to generate derivatives with different properties, and it can be incorporated into various materials such as polymers and nanoparticles. However, some limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure the validity of the results.
未来方向
There are many future directions for the research on 1-(2-pyridinylcarbonyl)indoline. Some of the possible directions include:
1. Synthesizing and evaluating new derivatives of this compound with improved properties such as higher potency and selectivity.
2. Studying the mechanism of action of this compound in more detail to identify new targets and pathways.
3. Developing new applications of this compound in fields such as materials science and nanotechnology.
4. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its potential as a therapeutic agent.
5. Collaborating with other researchers to explore the potential of this compound in combination therapies for cancer and other diseases.
In conclusion, this compound is a versatile and promising compound that has many potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully realize its potential as a therapeutic agent and a tool for scientific research.
合成方法
The synthesis method of 1-(2-pyridinylcarbonyl)indoline involves the reaction of 2-aminopyridine and isatin in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
属性
IUPAC Name |
2,3-dihydroindol-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXKODRCDMRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)


![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
